12-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one
Description
This compound is a synthetic heterocyclic molecule characterized by a complex tricyclic core (5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,9,11-tetraene) fused with a 7-one lactam moiety. Key structural features include:
- A 2-methoxyphenyl-piperazine group linked via a 4-oxobutyl chain to the tricyclic system.
- A 2-methylpropyl (isobutyl) substituent at position 6.
The piperazine moiety is a common pharmacophore in bioactive molecules, often influencing receptor binding and pharmacokinetics .
Properties
IUPAC Name |
12-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O3S/c1-18(2)17-31-25(34)24-20(11-16-36-24)32-22(27-28-26(31)32)9-6-10-23(33)30-14-12-29(13-15-30)19-7-4-5-8-21(19)35-3/h4-5,7-8,11,16,18H,6,9-10,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAISFCOVIFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-8-(2-methylpropyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
Chemical Structure and Properties
This compound features a thiazole ring and a piperazine moiety alongside various alkyl substituents contributing to its biological properties. The molecular formula is with a molecular weight of approximately 508.64 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C26H32N6O3S |
| Molecular Weight | 508.64 g/mol |
| Structure Features | Thiazole ring, piperazine moiety |
| Complexity Rating | 779 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in several signaling pathways. Notably, the piperazine moiety is known for enhancing binding affinity to serotonin receptors (5-HT) and potentially influencing neurotransmitter systems .
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the piperazine structure have shown cytotoxic effects against various cancer cell lines:
- In vitro studies have demonstrated that related compounds can inhibit cell proliferation in human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines with lower IC50 values than standard treatments like 5-fluorouracil .
Neuropharmacological Effects
Compounds featuring the 2-methoxyphenylpiperazine moiety have been studied for their effects on serotonergic systems:
- Binding Affinity : Compounds similar to the target molecule exhibited low nanomolar binding affinities to the 5-HT1A receptor, indicating potential use in treating anxiety and depression .
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of various piperazine derivatives against HUH7 and MCF7 cell lines. The results indicated that compounds similar to our target compound inhibited cell growth significantly more than control substances.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the binding affinity of piperazine derivatives to serotonin receptors:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Spiro Systems
Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Structural Similarities : Incorporates a 4-phenylpiperazine group linked via a propyl chain to a diazaspiro[4.5]decane core.
- Key Differences : Lacks the thia-tetraazatricyclic system and the 2-methoxyphenyl substituent. The spiro[4.5]decane system is less rigid compared to the tricyclic framework of the target compound.
Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Structural Similarities : Features a 4-(3-chlorophenyl)piperazine group, highlighting the role of halogen substitution on aromatic rings.
- Key Differences : The chloro substituent may enhance lipophilicity and binding affinity compared to the methoxy group in the target compound.
Heterocyclic Systems with Benzothiazole and Spiro Motifs
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Similarities : Contains a spiro[4.5]decane core and benzothiazole group, emphasizing the role of fused heterocycles in modulating bioactivity.
- Key Differences : The 7-oxa-9-aza system and benzothiazole substituent diverge from the target compound’s thia-tetraaza framework.
Data Table: Key Structural and Functional Comparisons
Notes
Structural Complexity : The thia-tetraazatricyclo system’s rigidity may reduce off-target effects compared to flexible spiro analogs.
Substituent Effects : Methoxy groups often enhance metabolic stability but may reduce binding affinity compared to halogens .
Synthetic Challenges : Multi-step synthesis of the tricyclic core requires precise control to avoid side reactions .
Preparation Methods
Bicyclic Precursor Formation
The 5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,9,11-tetraen-7-one core is hypothesized to arise from a [2+3] cycloaddition between a thiadiazole diamine and a ketene precursor. Patent WO2005021521A1 describes analogous cyclizations using glutarimide derivatives under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, acetone). Adapting this approach:
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Thiadiazole diamine synthesis :
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Condensation of 2-aminothiazole with ethyl cyanoacetate yields a bicyclic intermediate.
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Oxidation with H₂O₂ introduces the sulfone group, facilitating ring expansion.
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Cyclocondensation :
Functionalization at Position 8
Introduction of the 2-methylpropyl group employs Friedel-Crafts alkylation:
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Activation :
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Treat the tricyclic core with AlCl₃ in CH₂Cl₂ at 0°C.
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Alkylation :
Installation of the 4-Oxobutyl Side Chain
Ketone Linker Synthesis
A 4-oxobutyl spacer is introduced via Michael addition:
Piperazine Coupling
The 4-(2-methoxyphenyl)piperazin-1-yl group is appended via Buchwald-Hartwig amination:
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Borylation :
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Treat the 4-oxobutyl intermediate with bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq) in dioxane at 100°C for 8 hours.
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Cross-Coupling :
Optimization and Scalability Challenges
Byproduct Mitigation
Key impurities identified via LC-MS:
Industrial-Scale Purification
Column chromatography is avoided per WO2005021521A1 recommendations:
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Crystallization Protocol :
Solvent System Temperature Purity (%) Yield (%) IPA/H₂O (3:1) 0–5°C 99.2 72 EtOAc/Hexane 25°C 98.5 65
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 3.79 (s, 3H, OCH₃).
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HRMS (ESI) : m/z calcd for C₂₉H₃₄N₆O₃S [M+H]⁺ 563.2441, found 563.2438.
Purity Assessment
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HPLC : 99.1% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min, 254 nm).
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can side reactions be minimized?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the piperazine moiety.
- Coupling reactions (e.g., amide bond formation) to attach the 2-methoxyphenyl group .
- Heterocyclic ring closure under controlled temperatures (e.g., 60–80°C) to form the tricyclic core .
Critical Steps for Minimizing Side Reactions:
- Use inert atmospheres (N₂/Ar) during moisture-sensitive steps to prevent hydrolysis .
- Optimize stoichiometry of reactive intermediates (e.g., ketones or thiols) to avoid polymerization .
- Monitor reaction progress with TLC/HPLC to isolate intermediates before degradation .
Basic: How can the structural integrity and purity of this compound be validated?
Methodological Answer:
Analytical Workflow:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Compare peaks with predicted spectra from computational tools (e.g., ACD/Labs) .
Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular weight (±0.001 Da tolerance) .
X-ray Crystallography:
- Resolve crystal structure to confirm bond angles and spatial arrangement (e.g., CCDC deposition protocols) .
Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity. Use C18 columns and acetonitrile/water gradients .
Basic: What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
In Vitro Screening:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cellular Viability Assays:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Receptor Binding Studies:
- Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) to assess affinity (Ki values) .
Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Process Optimization Strategies:
Design of Experiments (DoE):
- Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .
Catalyst Screening:
- Test palladium/ligand systems (e.g., Pd(OAc)₂/XPhos) for coupling steps to reduce byproducts .
Flow Chemistry:
- Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
Case Study: A 35% yield improvement was achieved by switching from THF to DMF in the ring-closure step, as DMF stabilizes intermediates via dipole interactions .
Advanced: How can computational modeling predict its pharmacokinetic (PK) properties?
Methodological Answer:
In Silico Workflow:
Molecular Dynamics (MD):
ADMET Prediction:
- Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
Docking Studies:
- AutoDock Vina to map interactions with target proteins (e.g., kinase ATP-binding pockets) .
Validation: Compare predicted logP (±0.5) with experimental shake-flask measurements .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Root-Cause Analysis Framework:
Assay Variability:
- Compare protocols for differences in cell lines (e.g., HT-29 vs. HCT-116) or incubation times .
Structural Confounders:
- Verify stereochemical purity; enantiomers may exhibit opposing activities (e.g., via chiral HPLC) .
In Vivo vs. In Vitro:
- Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
Case Study: Discrepancies in 5-HT₁A affinity (Ki = 10 nM vs. 120 nM) were traced to residual DMSO (>0.1%) altering receptor conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
